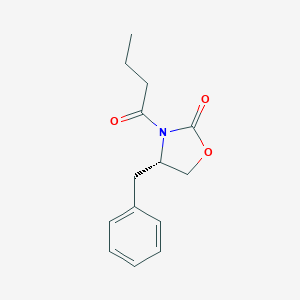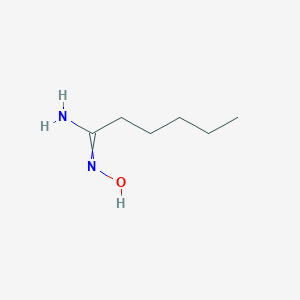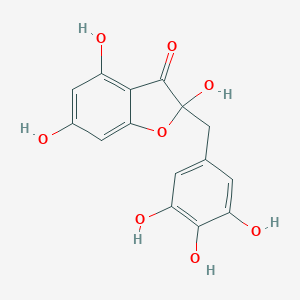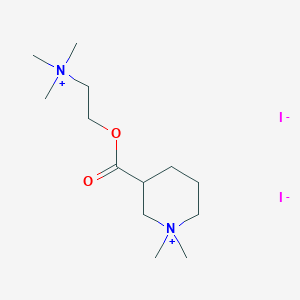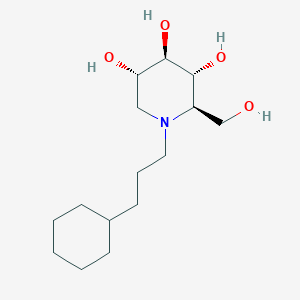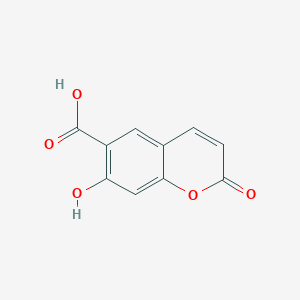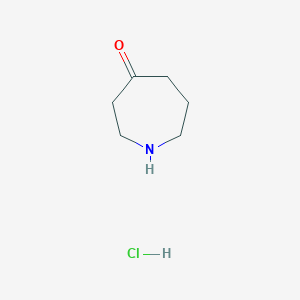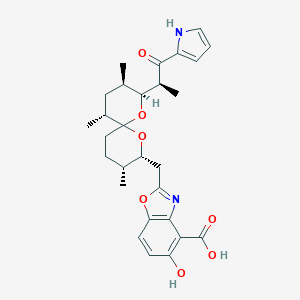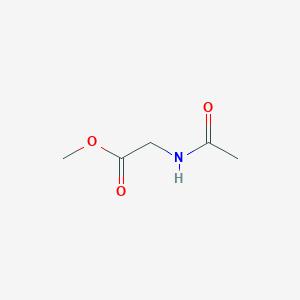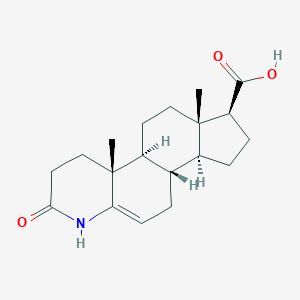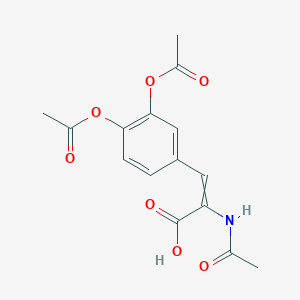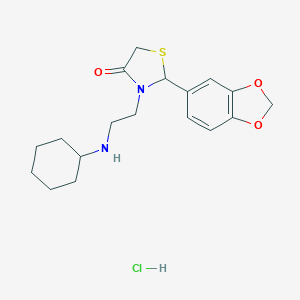![molecular formula C19H14N4O2 B019598 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid CAS No. 102932-21-8](/img/structure/B19598.png)
4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid, also known as Sudan IV, is a synthetic dye that is commonly used in research laboratories. It is a member of the azo dye family, which are characterized by the presence of one or more azo (-N=N-) groups in their chemical structure. Sudan IV is a red-colored powder that is soluble in organic solvents such as ethanol and acetone but insoluble in water.
Mécanisme D'action
4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV binds to the hydrophobic regions of lipids and forms insoluble complexes that can be visualized under a microscope. The dye has a high affinity for neutral lipids such as triglycerides and cholesterol esters, which are commonly found in adipocytes and lipoproteins.
Effets Biochimiques Et Physiologiques
4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV staining has no known biochemical or physiological effects on cells or tissues. However, the use of 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV in food science has been controversial due to its potential carcinogenicity and mutagenicity. The International Agency for Research on Cancer (IARC) has classified 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV as a Group 3 carcinogen, which means that it is not classifiable as to its carcinogenicity to humans due to inadequate evidence.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV staining in laboratory experiments include its high specificity for neutral lipids, ease of use, and low cost. However, the limitations of 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV staining include its potential toxicity and carcinogenicity, as well as its inability to distinguish between different types of lipids such as phospholipids and sphingolipids.
Orientations Futures
1. Development of safer and more specific lipid staining agents that do not pose a risk to human health.
2. Investigation of the potential mutagenic and carcinogenic effects of 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV on human cells and tissues.
3. Optimization of 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV staining protocols for use in high-throughput screening assays.
4. Development of 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV-based biosensors for the detection of lipid-based biomolecules in biological samples.
5. Exploration of the potential therapeutic applications of 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV and other azo dyes in the treatment of lipid-related disorders such as obesity and atherosclerosis.
Méthodes De Synthèse
The synthesis of 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV involves the diazotization of p-phenylenediamine followed by coupling with 4-aminobenzoic acid. The resulting product is then subjected to further diazotization and coupling reactions to obtain the final product. The purity of the product can be confirmed by thin-layer chromatography and spectroscopic techniques such as UV-Vis and IR spectroscopy.
Applications De Recherche Scientifique
4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV has been widely used in scientific research as a staining agent for lipid-containing structures such as adipocytes and lipoproteins. It is commonly used in histology and microscopy to visualize lipid droplets in cells and tissues. 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV staining is also used in food science to detect the presence of lipid-based food additives such as vegetable oils and fats.
Propriétés
Numéro CAS |
102932-21-8 |
|---|---|
Nom du produit |
4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid |
Formule moléculaire |
C19H14N4O2 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
4-[(4-phenyldiazenylphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C19H14N4O2/c24-19(25)14-6-8-16(9-7-14)21-23-18-12-10-17(11-13-18)22-20-15-4-2-1-3-5-15/h1-13H,(H,24,25) |
Clé InChI |
SMHVWTMFOULFKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C(=O)O |
Synonymes |
4-(4'-azophenylazo)benzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





